An In-depth Technical Guide to 2-(2-Methyl-8-quinolyloxy)ethylamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(2-Methyl-8-quinolyloxy)ethylamine: Synthesis, Properties, and Therapeutic Potential
Disclaimer: Direct experimental data for 2-(2-Methyl-8-quinolyloxy)ethylamine is limited in publicly accessible literature. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds to provide a predictive overview of its properties and potential applications. All presented data and protocols should be considered theoretical and require experimental validation.
Introduction: The Promise of the 8-Quinolyloxy Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Specifically, derivatives of 8-hydroxyquinoline have garnered significant attention due to their diverse pharmacological profiles.[1][3] This guide focuses on a specific, yet underexplored, derivative: 2-(2-Methyl-8-quinolyloxy)ethylamine. By tethering an ethylamine side chain to the 2-methyl-8-quinolyloxy core, we introduce a versatile functional group known to modulate pharmacokinetic properties and interact with various biological targets.[4] This document aims to provide a comprehensive technical overview of this compound, extrapolating from established chemical principles and data on related structures to predict its physicochemical properties, outline a plausible synthetic route, and explore its potential therapeutic applications for researchers and drug development professionals.
Predicted Physicochemical Properties
The physicochemical properties of 2-(2-Methyl-8-quinolyloxy)ethylamine are predicted based on its constituent parts: the 2-methyl-8-hydroxyquinoline core and the ethylamine side chain. The properties of the likely precursor, 2-methyl-8-hydroxyquinoline, are well-documented and serve as a primary reference.[5][6][7][8]
| Property | Predicted Value/Information | Basis for Prediction and Insights |
| Molecular Formula | C12H14N2O | Based on the chemical structure. |
| Molecular Weight | 202.25 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a crystalline solid or oil | The precursor, 2-methyl-8-hydroxyquinoline, is a light yellow crystalline solid.[5] The addition of the flexible ethylamine chain may lower the melting point. |
| Melting Point | Expected to be in the range of the precursor or lower | 2-Methyl-8-hydroxyquinoline has a melting point of 70-74°C.[5] |
| Boiling Point | Higher than the precursor | 2-Methyl-8-hydroxyquinoline has a boiling point of 267°C.[5] The increased molecular weight and potential for hydrogen bonding in the ethylamine moiety would likely increase the boiling point. |
| Solubility | Predicted to have moderate solubility in organic solvents and some aqueous solubility at acidic pH | The quinoline core is hydrophobic, while the ethylamine group can be protonated to enhance water solubility.[9] The precursor is insoluble in water.[5] |
| pKa | Predicted to have a basic pKa for the ethylamine nitrogen and a pKa related to the quinoline nitrogen. | The ethylamine nitrogen will be basic, similar to other primary amines. The quinoline nitrogen is weakly basic. |
| LogP | Predicted to be in the range of 2-3 | The XLogP3 of 2-methyl-8-hydroxyquinoline is 2.3.[7] The addition of the ethylamine group will slightly decrease the lipophilicity. |
Proposed Synthesis: A Williamson Ether Approach
A robust and logical synthetic route to 2-(2-Methyl-8-quinolyloxy)ethylamine is the Williamson ether synthesis, a well-established method for forming ether linkages.[10] This approach would involve the O-alkylation of 2-methyl-8-hydroxyquinoline with a suitable haloethylamine derivative.
Caption: Proposed Williamson ether synthesis of 2-(2-Methyl-8-quinolyloxy)ethylamine.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2-Methyl-8-hydroxyquinoline
-
2-Chloroethylamine hydrochloride (or a suitable N-protected derivative like N-(2-chloroethyl)acetamide to avoid self-condensation)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-8-hydroxyquinoline (1.0 eq) and anhydrous DMF.
-
Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes to form the corresponding phenoxide.
-
Alkylation: Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture. Note: If using an N-protected derivative, a subsequent deprotection step will be necessary.
-
Reaction: Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(2-Methyl-8-quinolyloxy)ethylamine.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group at the 2-position, and triplets for the two methylene groups of the ethylamine side chain. The chemical shifts of the methylene protons adjacent to the oxygen and nitrogen atoms will be downfield.
-
¹³C NMR: The spectrum will display signals corresponding to all carbon atoms in the molecule, including the distinct aromatic carbons of the quinoline ring system and the aliphatic carbons of the ethylamine chain.
-
FT-IR: Key vibrational bands would include C-H stretching from the aromatic and aliphatic groups, C=N and C=C stretching from the quinoline ring, and N-H stretching from the primary amine. The C-O-C ether linkage will also show a characteristic stretching frequency.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.
Potential Biological Activities and Therapeutic Applications
The biological profile of 2-(2-Methyl-8-quinolyloxy)ethylamine can be inferred from the known activities of related 8-quinolyloxy derivatives. This class of compounds has shown a remarkable range of pharmacological effects.[1][3]
Anticancer Potential
Numerous 8-hydroxyquinoline derivatives have demonstrated significant anticancer activity.[1][11] The mechanism of action is often attributed to their ability to chelate metal ions, which can disrupt cellular processes in cancer cells, and their capacity to induce apoptosis and inhibit cell proliferation. The introduction of an ethylamine side chain could enhance cellular uptake and interaction with intracellular targets.
Neuropharmacological Effects
The ethylamine moiety is a common feature in many neuroactive compounds, including neurotransmitters like dopamine and serotonin.[9] The overall structure of 2-(2-Methyl-8-quinolyloxy)ethylamine bears some resemblance to indolethylamines, which are known to interact with various receptors in the central nervous system.[12] Therefore, it is plausible that this compound could exhibit CNS activity, potentially as a modulator of neurotransmitter systems.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[1] This activity is often linked to their metal-chelating abilities, which can interfere with essential microbial enzymes. It is reasonable to hypothesize that 2-(2-Methyl-8-quinolyloxy)ethylamine would retain some of this antimicrobial potential.
Future Directions and Conclusion
This technical guide provides a predictive yet comprehensive overview of 2-(2-Methyl-8-quinolyloxy)ethylamine, a compound that, while not extensively studied, holds considerable promise based on the established pharmacology of its structural components. The proposed synthesis is straightforward and relies on well-understood organic chemistry principles. The predicted physicochemical and spectroscopic properties provide a foundation for its identification and characterization.
The potential for this molecule to exhibit anticancer, neuropharmacological, and antimicrobial activities makes it an attractive target for further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough spectroscopic characterization of the pure compound, and a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays. The insights provided in this guide are intended to catalyze such research efforts and unlock the full therapeutic potential of this intriguing quinoline derivative.
References
- Chan, S. H., et al. (2011). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4567-4571.
-
PubChem. 2-Methyl-8-hydroxyquinoline. [Link]
- Abdel-Shafi, A. A. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 9(7), 235-245.
- Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4266.
-
Safrole. Ethylamine Properties, Reactions, and Applications. [Link]
-
Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed, [Link]
- Varghese, J. J., & Vreven, T. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A, 125(44), 9637-9648.
- Fujimoto, K., et al. (2001). Ethylamine derivatives. U.S.
- Khan, I., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4266.
- Kuhlmann, P. C. U. (1977). Process for the preparation of 8-hydroxyquinoline. U.S.
- Peet, N. P., & Sunder, S. (1987). Synthesis of 4-alkoxy-8-hydroxyquinolines. Journal of Heterocyclic Chemistry, 24(4), 1077-1080.
- Sharma, R., et al. (2018). Biological activity of quinoxaline derivatives.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-20.
-
Wikipedia. Dopamine. [Link]
- Al-Harrasi, A., et al. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 27(19), 6241.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. safrole.com [safrole.com]
- 5. 2-Methyl-8-hydroxyquinoline Online | 2-Methyl-8-hydroxyquinoline Manufacturer and Suppliers [scimplify.com]
- 6. 2-Methyl-8-quinolinol | 826-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Dopamine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
